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Introduction
Carotegrast methyl, also known as AJM300 and marketed under the trade name Carogra®, is

a first-in-class, orally administered small-molecule antagonist of α4-integrin.[1][2] It is approved

in Japan for the induction of remission in patients with moderately active ulcerative colitis (UC)

who have had an inadequate response to mesalazine.[3][4] Carotegrast methyl is a prodrug,

designed to enhance oral bioavailability, which is rapidly converted to its pharmacologically

active metabolite, carotegrast.[4][5] This document provides a comprehensive overview of the

pharmacological properties, mechanism of action, pharmacokinetics, pharmacodynamics, and

clinical profile of carotegrast methyl, intended for researchers, scientists, and drug

development professionals.

Mechanism of Action
Carotegrast methyl's therapeutic effect is derived from the targeted action of its active

metabolite, carotegrast (also referred to as HCA2969 in preclinical studies), on leukocyte

trafficking.[6][7]

2.1 Prodrug Conversion Following oral administration, carotegrast methyl, an ester prodrug, is

absorbed and subsequently hydrolyzed by the enzyme carboxylesterase 1, primarily in the

liver, to form the active carboxylic acid metabolite, carotegrast.[4][5] This conversion is

essential for its pharmacological activity, as the parent compound has limited pharmacological

action.[5]
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2.2 Target Inhibition The active metabolite, carotegrast, is a potent and selective antagonist of

α4-integrin.[6] Integrins are heterodimeric proteins on the surface of leukocytes that mediate

cell adhesion and migration.[8] Carotegrast specifically targets two α4-integrin heterodimers:

α4β1 (Very Late Antigen-4, VLA-4): This integrin binds to Vascular Cell Adhesion Molecule-1

(VCAM-1) on the vascular endothelium.[2][3]

α4β7: This integrin is crucial for gut-specific leukocyte homing and binds to Mucosal

Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is preferentially expressed on the

vascular endothelium of the gastrointestinal tract.[2][8]

In inflammatory bowel diseases like ulcerative colitis, the expression of VCAM-1 and MAdCAM-

1 is upregulated in the inflamed intestinal mucosa, promoting the recruitment of pathogenic

leukocytes.[2][8] By blocking the interaction of α4β1 with VCAM-1 and α4β7 with MAdCAM-1,

carotegrast inhibits the adhesion and subsequent extravasation of inflammatory cells (such as

lymphocytes) from the bloodstream into the inflamed intestinal tissue.[1][9] This targeted

interruption of leukocyte trafficking reduces the inflammatory infiltrate in the colon, thereby

ameliorating inflammation and allowing for mucosal healing.[8][10]
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Caption: Mechanism of action of carotegrast.

Pharmacological Data
3.1 Pharmacodynamics The pharmacodynamic activity of carotegrast methyl is primarily

assessed through its in vitro binding and inhibitory potency and its in vivo effects on lymphocyte

trafficking.
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In Vitro Activity The active metabolite, carotegrast (HCA2969), demonstrates high-affinity

binding and potent antagonism of both human and mouse α4 integrins.[6][11]

Table 1: In Vitro Potency of Carotegrast (HCA2969)

Target Integrin Species
Assay Cell
Line

Binding
Affinity (KD,
nM)

Functional
Inhibition
(IC50, nM)

α4β1 Human Jurkat 0.32 5.8

α4β7 Human RPMI-8866 0.46 1.4

α4β7 Mouse TK-1 0.2 26

(Data sourced from MedchemExpress and GlpBio)[6][11][12]

In Vivo Pharmacodynamics In preclinical studies using mice, oral administration of carotegrast
methyl led to a dose-dependent inhibition of lymphocyte homing to Peyer's patches and a

corresponding transient increase in peripheral lymphocyte counts.[6][13] This increase in

circulating lymphocytes is a pharmacodynamic marker of α4-integrin antagonism, reflecting the

prevention of leukocyte egress from the bloodstream into tissues.[14] In healthy human

subjects, a single 960 mg dose of carotegrast methyl resulted in a significant increase in

lymphocyte count (mean, 50.58%), which was sustained over a 24-hour period.[14]

3.2 Pharmacokinetics Carotegrast methyl is an orally administered prodrug that is converted to

its active metabolite.

Table 2: Summary of Pharmacokinetic Properties
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Parameter Description

Absorption

Orally absorbed. Food reduces the
systemic exposure (AUClast) of
carotegrast methyl by 21–57% and the
active metabolite carotegrast by 5–29%.
However, this reduction had no
significant effect on the
pharmacodynamic marker (lymphocyte
count) at a 960 mg dose.[5]

Metabolism

Carotegrast methyl is a prodrug hydrolyzed to

the active metabolite, carotegrast, by

carboxylesterase 1 in the liver.[4][5] Carotegrast

methyl is also a moderate inhibitor of CYP3A4.

[15]

Elimination

The terminal elimination half-life (t1/2) in healthy

adults after a 960 mg dose is approximately 8.0-

20.2 hours for carotegrast methyl and 10.0-15.6

hours for carotegrast.[16]

| Drug Interactions | Co-administration with rifampicin (a potent OATP inhibitor) significantly

increases the exposure of carotegrast (Cmax increased 4.78-fold, AUC0-t increased 5.59-

fold), indicating a potential for interaction with OATP-inhibiting drugs.[17] |

Clinical Efficacy and Safety
4.1 Clinical Efficacy in Ulcerative Colitis The efficacy of carotegrast methyl for inducing

remission in moderately active ulcerative colitis has been demonstrated in randomized

controlled trials.

Table 3: Key Phase 3 Clinical Trial Efficacy Results (AJM300/CT3 Study)
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Endpoint (at
Week 8)

Carotegrast
Methyl (960
mg TID, n=102)

Placebo
(n=101)

Odds Ratio
(95% CI)

p-value

Clinical

Response*
45% (46/102) 21% (21/101)

3.30 (1.73 -
6.29)

0.00028

(Data sourced from Matsuoka K, et al., 2022)[3][18] *Clinical response defined as a reduction

in Mayo Clinic score of ≥30% and ≥3 points, a reduction in rectal bleeding subscore of ≥1 or a

score of ≤1, and an endoscopic subscore of ≤1.[3]

Real-world prospective cohort studies have supported these findings, with 45% of patients

achieving clinical remission and 22% achieving endoscopic remission by week 8.[19][20]

4.2 Safety and Tolerability Carotegrast methyl is generally well-tolerated.[1][3]

Common Adverse Events: In the Phase 3 trial, the incidence of adverse events was similar

between the carotegrast methyl (38%) and placebo (39%) groups.[18] The most common

adverse events reported included nasopharyngitis, headache, and nausea.[2] Most events

were mild to moderate in severity.[1]

Progressive Multifocal Leukoencephalopathy (PML): Antagonism of α4-integrin by the

antibody natalizumab is associated with a risk of PML, a rare brain infection.[3] To mitigate

this potential risk, the clinical development of carotegrast methyl has focused on its use as

a short-term induction therapy.[3][7] No cases of PML were reported in the clinical trials.[3]

[21]

Experimental Protocols
5.1 In Vitro Cell Adhesion Assay (Protocol Synopsis) This assay is used to determine the

functional inhibitory concentration (IC50) of carotegrast.

Plate Coating: 96-well plates are coated with recombinant human MAdCAM-1 or VCAM-1

and incubated overnight. Plates are then washed and blocked to prevent non-specific

binding.
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Cell Preparation: A human lymphocyte cell line expressing the target integrin (e.g., RPMI-

8866 for α4β7) is labeled with a fluorescent dye (e.g., Calcein-AM).

Inhibition: Labeled cells are pre-incubated with varying concentrations of the test compound

(carotegrast) for 30 minutes.

Adhesion: The cell/compound mixture is added to the coated plates and incubated for 30-60

minutes to allow for cell adhesion.

Wash and Read: Non-adherent cells are removed by washing. The fluorescence of the

remaining adherent cells is quantified using a plate reader.

Data Analysis: The fluorescence signal is plotted against the compound concentration, and

the IC50 value is calculated using a four-parameter logistic curve fit.

5.2 IL-10 Deficient T-Cell Transfer Colitis Model (Protocol Synopsis) This is a standard

preclinical model to evaluate the efficacy of therapeutic agents for IBD.

Cell Isolation: CD4+ T-cells are isolated from the spleens of wild-type donor mice. The naive

T-cell subset (CD4+CD45RBhigh) is further purified using fluorescence-activated cell sorting

(FACS).

Cell Transfer: A suspension of purified naive T-cells is injected intraperitoneally into

immunodeficient recipient mice (e.g., SCID or Rag1-/-).

Drug Administration: Beginning at the time of cell transfer, recipient mice are fed a diet

containing carotegrast methyl (e.g., 0.03% to 1% w/w) or a control diet.

Monitoring: Mice are monitored weekly for body weight changes and clinical signs of colitis

(e.g., wasting, diarrhea).

Endpoint Analysis: After a predefined period (e.g., 15 days), mice are euthanized. The colon

is excised, weighed, and processed for histological analysis to assess inflammation,

epithelial cell hyperplasia, and inflammatory cell infiltration.

Outcome Measures: The primary outcomes are a reduction in colon weight and improvement

in the histological score in the drug-treated group compared to the control group.[12][13]
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Caption: Workflow for the T-cell transfer experimental colitis model.

Conclusion
Carotegrast methyl represents a significant development in the management of ulcerative

colitis, offering an oral, small-molecule therapeutic option. Its targeted mechanism of action,

which selectively inhibits the trafficking of inflammatory leukocytes to the gut, has been

validated through a robust preclinical and clinical development program. The active metabolite,

carotegrast, is a potent dual antagonist of α4β1 and α4β7 integrins. Clinical studies have
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confirmed its efficacy in inducing a clinical response in patients with moderately active UC,

coupled with a favorable safety profile for short-term use. The comprehensive pharmacological

data underscores its potential as a valuable induction therapy in the clinical armamentarium for

inflammatory bowel disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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